

The Central Role of DCAF1 in HIV Infection: A Technical Guide

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Compound of Interest

Compound Name: DCAF1 binder 1

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Executive Summary

DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP (Vpr Binding Protein), stands as a critical host cellular factor manipulated by HIV-1 for successful replication and pathogenesis. As a substrate receptor for the Cullin-4A-RING E3 ubiquitin ligase (CRL4) complex, DCAF1 is hijacked by the HIV-1 accessory protein Vpr. This interaction re-routes the host's ubiquitination machinery to target specific cellular proteins for proteasomal degradation, thereby creating a more favorable environment for the virus. This technical guide provides an in-depth analysis of the DCAF1-Vpr interaction, its downstream consequences, and the experimental methodologies used to elucidate this pivotal viral-host interplay.

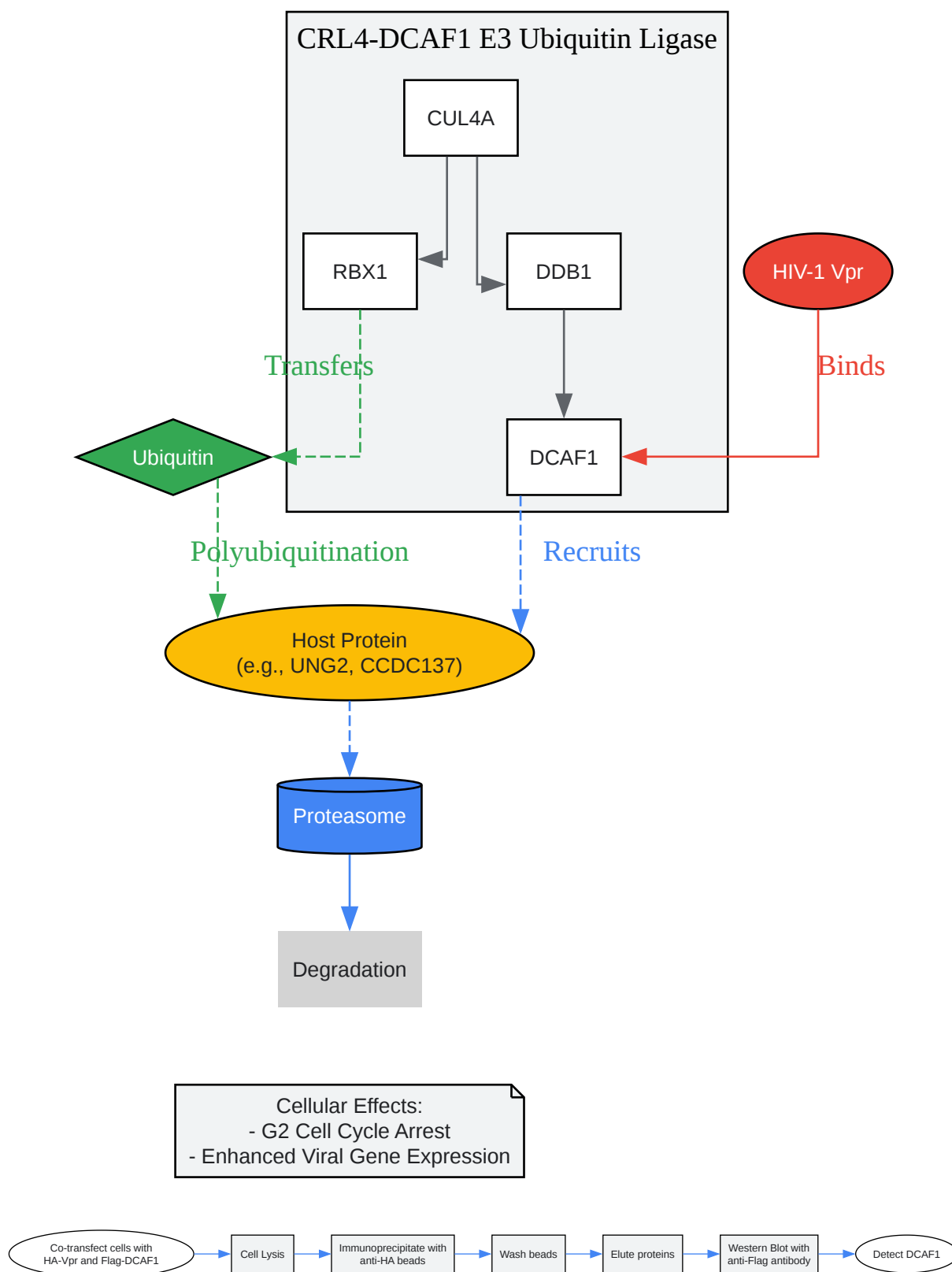
The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system is a fundamental cellular process for protein degradation and turnover. E3 ubiquitin ligases, the largest and most diverse family of ubiquitinating enzymes, provide substrate specificity. The CRL4 complex is a multi-subunit E3 ligase composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), a DNA damage-binding protein 1 (DDB1) linker, and a variable DCAF substrate receptor. DCAF1 is one of over 50 identified DCAFs, and it plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response.^[1]

Hijacking of DCAF1 by HIV-1 Vpr

The HIV-1 accessory protein Vpr is a 96-amino acid protein that is incorporated into the virion. Upon infection, Vpr is released into the host cell cytoplasm and subsequently imported into the nucleus. Vpr directly interacts with the WD40 domain of DCAF1.^[2] This binding event is essential for most of Vpr's known functions. The Vpr Q65R mutant, for instance, is unable to bind DCAF1 and consequently fails to induce G2 cell cycle arrest.^[3] The interaction between Vpr and DCAF1 creates a novel interface on the DCAF1 surface, enabling the recruitment of specific host proteins to the CRL4 E3 ligase for ubiquitination and subsequent degradation.^[3]^[4]

Signaling Pathway of Vpr-Mediated CRL4-DCAF1 Hijacking





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References

- 1. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HIV1 Protein Vpr Acts to Enhance Constitutive DCAF1-Dependent UNG2 Turnover | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. HIV-1 Vpr activates host CRL4-DCAF1 E3 ligase to degrade histone deacetylase SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]
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